2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1354952-25-2
VCID: VC3059014
InChI: InChI=1S/C8H6ClN3O3/c9-4-6(13)10-8-12-11-7(15-8)5-2-1-3-14-5/h1-3H,4H2,(H,10,12,13)
SMILES: C1=COC(=C1)C2=NN=C(O2)NC(=O)CCl
Molecular Formula: C8H6ClN3O3
Molecular Weight: 227.6 g/mol

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

CAS No.: 1354952-25-2

Cat. No.: VC3059014

Molecular Formula: C8H6ClN3O3

Molecular Weight: 227.6 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide - 1354952-25-2

Specification

CAS No. 1354952-25-2
Molecular Formula C8H6ClN3O3
Molecular Weight 227.6 g/mol
IUPAC Name 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Standard InChI InChI=1S/C8H6ClN3O3/c9-4-6(13)10-8-12-11-7(15-8)5-2-1-3-14-5/h1-3H,4H2,(H,10,12,13)
Standard InChI Key WMCUWNPKBHNFLX-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN=C(O2)NC(=O)CCl
Canonical SMILES C1=COC(=C1)C2=NN=C(O2)NC(=O)CCl

Introduction

Structural Characteristics and Chemical Properties

2-Chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide belongs to the class of 1,3,4-oxadiazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The compound consists of three key structural components: a furan ring, a 1,3,4-oxadiazole ring, and a chloroacetamide moiety.

The 1,3,4-oxadiazole ring serves as the central scaffold of the molecule, connecting the furan ring at the 5-position and the chloroacetamide group at the 2-position through a nitrogen linkage. This structural arrangement creates a molecule with multiple functional groups that can engage in various chemical interactions, including hydrogen bonding through the amide group, π-π interactions via the aromatic rings, and potential nucleophilic substitution reactions at the chloromethyl position .

Molecular Structure

The molecule contains several key functional groups:

  • A furan-2-yl substituent at the 5-position of the oxadiazole ring

  • An amide linkage connecting the oxadiazole ring to the chloroacetyl group

  • A reactive chloromethyl group that provides a site for further functionalization

This combination of structural elements creates a compound with unique reactivity patterns and potential biological activities based on similar derivatives reported in literature .

Physicochemical Properties

The compound's physicochemical properties are summarized in Table 1, providing essential information for researchers interested in working with this molecule.

Table 1: Physicochemical Properties of 2-Chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

PropertyValueNotes
Molecular FormulaC₈H₆ClN₃O₃Contains C, H, N, O, and Cl atoms
Molecular Weight227.60 g/molCalculated based on atomic weights
Physical StateSolidExpected based on similar compounds
SolubilitySoluble in DMF, DMSO; Partially soluble in alcohols; Poorly soluble in waterBased on similar oxadiazole derivatives
Melting PointExpected range: 180-220°CEstimated based on similar derivatives
Functional GroupsFuran, 1,3,4-oxadiazole, amide, chloromethylMultiple reactive sites
StabilitySensitive to strong nucleophilesDue to the presence of chloromethyl group

The presence of the 1,3,4-oxadiazole ring confers thermal stability to the compound, while the chloroacetamide group provides a reactive site for further chemical modifications .

Synthetic Methodologies

The synthesis of 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can be approached through several strategies based on established methods for similar compounds. These synthetic routes typically involve the formation of the oxadiazole ring followed by functionalization with the chloroacetamide moiety.

General Synthetic Approaches

Based on literature precedents for similar compounds, the synthesis can be divided into two main stages: (1) formation of the 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine intermediate and (2) acylation with chloroacetyl chloride to introduce the chloroacetamide functionality .

Detailed Synthetic Route

A proposed synthetic route for 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is outlined below, based on established procedures for related compounds:

Step 1: Synthesis of furan-2-carbohydrazide
Furan-2-carboxylic acid or its ester is reacted with hydrazine hydrate to form furan-2-carbohydrazide.

Step 2: Formation of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine
The carbohydrazide intermediate undergoes cyclization with cyanogen bromide or sodium cyanate to form the 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine.

Step 3: Acylation with chloroacetyl chloride
The amino group of the oxadiazole ring is acylated with chloroacetyl chloride in the presence of a base like triethylamine or DIPEA to yield the final compound .

Table 2: Reaction Conditions for the Synthesis of 2-Chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

StepReagentsSolventConditionsExpected Yield (%)
1Furan-2-carboxylic acid or ester, NH₂NH₂·H₂OEthanolReflux, 4-6 h85-90
2Furan-2-carbohydrazide, CNBr or NaOCNEthanol/WaterReflux, 3-5 h70-80
35-(Furan-2-yl)-1,3,4-oxadiazol-2-amine, ClCH₂COCl, Et₃NDCM0°C to RT, 2-3 h75-85

The reaction conditions are optimized based on similar procedures reported for 1,3,4-oxadiazole derivatives, with DCM being the preferred solvent for the acylation step due to its effectiveness in similar coupling reactions .

Alternative Synthetic Approach

An alternative approach involves the direct cyclization of furan-2-carbohydrazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) to form 2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole, followed by conversion to the acetamide derivative .

Spectroscopic Characterization

The expected spectroscopic properties of 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can be predicted based on similar compounds reported in the literature.

Infrared Spectroscopy

The IR spectrum would typically show characteristic absorption bands at:

  • 3200-3300 cm⁻¹ (N-H stretching of amide)

  • 1680-1700 cm⁻¹ (C=O stretching of amide)

  • 1570-1590 cm⁻¹ (C=N stretching of oxadiazole)

  • 1250-1270 cm⁻¹ (C-O-C stretching)

  • 750-780 cm⁻¹ (C-Cl stretching)

Nuclear Magnetic Resonance Spectroscopy

The expected ¹H NMR spectral data (in CDCl₃) would include:

  • δ 9.0-10.0 ppm (s, 1H, NH)

  • δ 7.4-7.6 ppm (m, 1H, furan-H at C-5)

  • δ 6.9-7.1 ppm (d, 1H, furan-H at C-4)

  • δ 6.4-6.6 ppm (m, 1H, furan-H at C-3)

  • δ 4.1-4.3 ppm (s, 2H, CH₂Cl)

The ¹³C NMR spectral data would likely show signals for the carbonyl carbon of the amide group around 165-170 ppm, the carbons of the oxadiazole ring at approximately 155-165 ppm, the furan carbons between 110-150 ppm, and the chloromethyl carbon at approximately 40-45 ppm .

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 227 with characteristic isotope patterns due to the presence of chlorine. Fragment ions would likely include those resulting from the loss of the chloromethyl group and fragmentation of the heterocyclic rings .

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide and related compounds is crucial for rational design of new derivatives with enhanced properties.

Key Structural Features Affecting Activity

Based on studies of similar oxadiazole derivatives, several structural features may influence the biological activity:

Table 3: Structure-Activity Relationship Factors

Structural ElementEffect on ActivityPotential Modification Strategies
Furan RingContributes to lipophilicity and may interact with hydrophobic binding pocketsReplacement with other heterocycles (thiophene, pyrrole)
1,3,4-Oxadiazole RingProvides rigid scaffold and hydrogen bond acceptorsIntroduction of substituents on the ring
Amide LinkageForms hydrogen bonds with biological targetsModification of the amide to thioamide or reverse amide
Chloromethyl GroupReactive site for nucleophilic substitution; potential alkylating propertiesReplacement with other functional groups (amino, hydroxyl, etc.)

These SAR considerations can guide the development of new derivatives with potentially improved biological profiles .

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